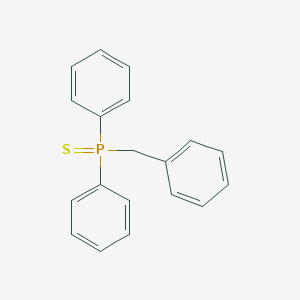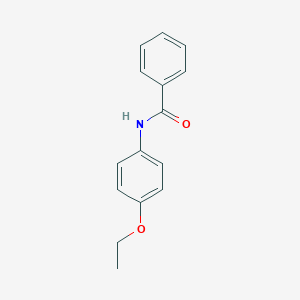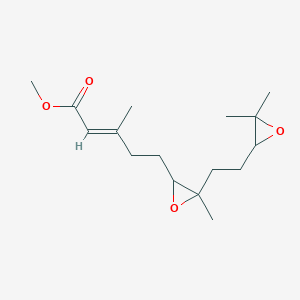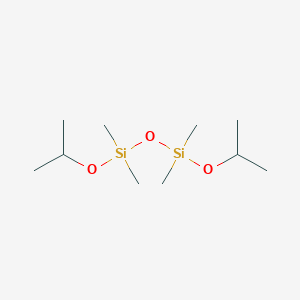
6-巯基己酸
描述
6-Mercaptohexanoic acid, also known as 6-MHA or 6-MH, is a naturally occurring sulfur-containing fatty acid found in a variety of organisms, including plants, bacteria, and fungi. It is a colorless, crystalline solid with a melting point of 116 °C and a boiling point of 261 °C. 6-MHA is a carboxylic acid with a pKa of 4.7 and has a molecular weight of 182.27 g/mol. It is an important intermediate in the metabolic pathways of many organisms and is involved in a variety of biochemical and physiological processes.
科学研究应用
量子纳米线的表面改性
MHA 可用于磷化铟 (InP) 量子纳米线的表面改性 . 这种改性对于开发用于监测氰化物离子的荧光化学传感器特别有用 .
生物传感器应用
MHA 可以与脂质体共价结合,在金表面形成自组装单层 (SAM) . 此 SAM 可用作生物传感器应用中的昆虫气味受体 .
金纳米粒子的封端
MHA 形成的 SAM 用于封端各种材料,例如金纳米粒子 (AuNPs) 和 InP 量子点 (InPQDs) . 这种封端过程主要用于固定表面分子,从而增强其理化和电学性质 .
配体交换过程
MHA 用于通过与三苯基膦稳定的纳米粒子的配体交换过程制备硫醇官能化的 1.5 纳米金纳米粒子 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3
作用机制
Target of Action
The primary target of 6-Mercaptohexanoic acid (MHA) is the surface of various materials, such as gold nanoparticles (AuNPs) and indium phosphide quantum dots (InPQDs) . These materials are often used in a wide range of applications, including biosensors and fluorescent chemical sensors .
Mode of Action
MHA interacts with its targets by forming a self-assembled monolayer (SAM) that caps these materials . This process is primarily used to immobilize surface molecules, enhancing their physiochemical and electrical properties .
Biochemical Pathways
It’s known that mha can be used in the surface modification of inp quantum nanowires for potential use in fluorescent chemical sensors that monitor cyanide ions . Additionally, MHA can be covalently bonded with liposomes to form a SAM on the surface of gold, which can be used as an insect odorant receptor in biosensor-based applications .
Result of Action
The action of MHA results in the enhancement of the physiochemical and electrical properties of the materials it targets . For example, it can be used to control the rate of aggregation of gold colloidal nanoparticles using pH . Furthermore, MHA can be used to prepare thiol-functionalized 1.5 nm gold nanoparticles via a ligand exchange process with triphenylphosphine-stabilized nanoparticles .
Action Environment
The action, efficacy, and stability of MHA are influenced by various environmental factors. For instance, the formation of the SAM and the rate of aggregation of gold colloidal nanoparticles can be controlled using pH . Moreover, the storage temperature can also affect the stability of MHA, with a recommended storage temperature of -20°C .
安全和危害
未来方向
6-Mercaptohexanoic acid has been used in the surface modification of InP quantum nanowires for their potential usage in fluorescent chemical sensors that monitor cyanide ions. It may also be covalently bonded with liposomes that can form a SAM on the surface of gold for use as an insect odorant receptor in biosensor-based applications . Furthermore, it has been used in the synthesis of highly fluorescent gold nanoclusters for sensitive analysis of metal ions .
生化分析
Biochemical Properties
6-Mercaptohexanoic acid plays a significant role in biochemical reactions. It is primarily used to immobilize surface molecules, enhancing their physio-chemical and electrical properties . The nature of these interactions involves the formation of a SAM, which provides a stable and functional surface for further biochemical interactions .
Cellular Effects
The effects of 6-Mercaptohexanoic acid on cells and cellular processes are largely dependent on its role in surface modification. By forming a SAM, it can influence cell function by altering the physio-chemical properties of the cell surface
Molecular Mechanism
At the molecular level, 6-Mercaptohexanoic acid exerts its effects through the formation of SAMs. These monolayers can interact with various biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Mercaptohexanoic acid can change over time. As a component of SAMs, it contributes to the stability of the modified surface . Information on the compound’s degradation and long-term effects on cellular function in in vitro or in vivo studies is currently limited.
Metabolic Pathways
Its primary known function is in the formation of SAMs, which can interact with enzymes or cofactors
Transport and Distribution
The transport and distribution of 6-Mercaptohexanoic acid within cells and tissues are largely dependent on its role in SAM formation . It is not yet clear how it interacts with transporters or binding proteins, or how it affects localization or accumulation.
Subcellular Localization
As a component of SAMs, it may be localized to the cell surface or other compartments where these monolayers form
属性
IUPAC Name |
6-sulfanylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c7-6(8)4-2-1-3-5-9/h9H,1-5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNQZZPAVNBESS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60317045 | |
| Record name | 6-Mercaptohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60317045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17689-17-7 | |
| Record name | 17689-17-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Mercaptohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60317045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Mercaptohexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-Mercaptohexanoic acid interact with gold surfaces?
A1: 6-Mercaptohexanoic acid forms strong sulfur-gold bonds with gold surfaces, creating self-assembled monolayers (SAMs). [, ] These SAMs provide a platform for further functionalization and modification. [, , , ]
Q2: Can the surface properties of these gold-MHA complexes be tuned?
A2: Yes, the terminal carboxylic acid group of MHA allows for further chemical modification, enabling researchers to control the hydrophilicity/hydrophobicity and charge of the surface. [, , , , , , , ]
Q3: How does the chain length of the thiol molecule affect SAM formation on gold?
A3: Studies comparing MHA with other mercaptoalkanoic acids like 3-mercaptopropionic acid (MPA) and 11-mercaptoundecanoic acid (MUA) show that chain length influences the packing density and order of the SAM, impacting its properties. [, , , ]
Q4: Can MHA be used to functionalize other materials besides gold?
A4: Yes, MHA has been successfully used to functionalize other materials like silver nanoparticles and hydroxyapatite, demonstrating its versatility in surface modification. [, ]
Q5: What is the molecular formula and weight of 6-Mercaptohexanoic acid?
A5: The molecular formula of MHA is C6H12O2S, and its molecular weight is 148.23 g/mol.
Q6: Are there any spectroscopic techniques used to characterize MHA-modified surfaces?
A6: Yes, techniques like X-ray photoelectron spectroscopy (XPS), surface-enhanced Raman spectroscopy (SERS), atomic force microscopy (AFM), and quartz crystal microbalance with dissipation monitoring (QCM-D) are frequently employed to characterize MHA-modified surfaces. [, , , , ]
Q7: Does the presence of MHA on gold nanoparticles affect their catalytic activity?
A7: Research suggests that the presence of MHA can influence the catalytic activity of gold nanoparticles, sometimes acting as a stabilizer and other times as a deactivator, depending on the reaction and conditions. []
Q8: What kind of reactions can be catalyzed by gold nanoparticles modified with MHA?
A8: Studies report the use of MHA-modified gold nanoparticles in catalyzing reactions like styrene epoxidation and benzyl alcohol oxidation. []
Q9: Have computational methods been used to study MHA and its interactions?
A9: Yes, density functional theory (DFT) calculations have been employed to investigate the stability of MHA-metal complexes and understand the interaction mechanisms at the molecular level. [, ]
Q10: How do modifications to the MHA structure impact its properties?
A10: Altering the chain length, introducing different functional groups, or replacing the thiol group can significantly impact MHA's binding affinity, self-assembly behavior, and overall performance in various applications. [, , ]
Q11: Are there strategies to improve the stability and solubility of MHA?
A12: While MHA generally exhibits good stability and solubility, specific formulation strategies, like controlling pH and using appropriate solvents, can be employed to optimize its performance in particular applications. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione](/img/structure/B106132.png)













